Cas no 2171178-11-1 ((3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one)

(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one 化学的及び物理的性質
名前と識別子
-
- (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one
- EN300-1283258
- 2171178-11-1
-
- インチ: 1S/C12H16ClNO/c1-3-11(14)12(15)7-9-4-5-10(13)8(2)6-9/h4-6,11H,3,7,14H2,1-2H3/t11-/m1/s1
- InChIKey: JGTRSSNYWKSACY-LLVKDONJSA-N
- SMILES: ClC1C=CC(=CC=1C)CC([C@@H](CC)N)=O
計算された属性
- 精确分子量: 225.0920418g/mol
- 同位素质量: 225.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 43.1Ų
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283258-1.0g |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283258-5000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1283258-50mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1283258-100mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1283258-500mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1283258-2500mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1283258-250mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1283258-10000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1283258-1000mg |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one |
2171178-11-1 | 1000mg |
$1057.0 | 2023-10-01 |
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one 関連文献
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-oneに関する追加情報
Introduction to (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one (CAS No. 2171178-11-1)
(3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activity. This compound, identified by its CAS number 2171178-11-1, has garnered attention due to its structural features and its role in the development of novel therapeutic agents.
The molecular framework of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one consists of a pentanone backbone substituted with an amino group at the third carbon and a chloro-substituted, methylphenyl group at the first carbon. This specific arrangement imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery. The presence of the chiral center at the third carbon (3R configuration) further enhances its interest as a potential pharmacophore.
In recent years, there has been a growing interest in the development of molecules that can modulate neurological and inflammatory pathways. The structural motif of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one aligns well with this trend, as it shares similarities with known bioactive compounds that target central nervous system disorders. Preliminary studies have suggested that this compound may exhibit properties relevant to the treatment of conditions such as neurodegeneration and chronic inflammation.
The chloro-substituted phenyl ring is a key feature that contributes to the compound's potential bioactivity. Chlorine atoms are known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the methyl substituent on the phenyl ring may influence the compound's solubility and pharmacokinetic profile, making it more suitable for oral administration.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. Virtual screening techniques have been employed to identify potential binding interactions between (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one and various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one presents unique challenges due to its complex stereochemistry. Chiral resolution techniques and asymmetric synthesis methods have been explored to obtain the desired enantiomer with high purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further preclinical studies.
In vitro studies have begun to elucidate the pharmacological profile of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one. Initial experiments have demonstrated promising results in modulating inflammatory responses, suggesting its potential as an anti-inflammatory agent. Furthermore, interactions with membrane receptors and intracellular signaling pathways are being investigated to understand its mechanism of action.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of novel lead compounds. By leveraging large datasets and predictive algorithms, researchers can rapidly screen thousands of molecules for their potential bioactivity. This approach has been particularly useful in optimizing the structure of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one to enhance its therapeutic efficacy.
The safety and efficacy of any new drug candidate must be thoroughly evaluated before clinical translation. Preclinical toxicology studies are essential to assess potential side effects and determine safe dosage ranges. These studies will provide critical insights into the pharmacokinetic behavior of (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one and inform future clinical trial designs.
The pharmaceutical industry continues to invest in innovative technologies to streamline drug development processes. Continuous manufacturing techniques and high-throughput screening platforms are being adopted to improve efficiency and reduce costs. These advancements will be instrumental in bringing compounds like (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one from bench to market more rapidly.
The regulatory landscape for new drug approvals is becoming increasingly stringent, necessitating robust clinical evidence of safety and efficacy. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are essential to navigate these challenges successfully. The development pipeline for (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one will benefit from such partnerships.
In conclusion, (3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with preliminary evidence of bioactivity, make it an attractive molecule for developing novel therapeutic agents. As research progresses, additional insights into its mechanisms of action and clinical potential will emerge, paving the way for new treatments in areas such as neurology and inflammation.
2171178-11-1 ((3R)-3-amino-1-(4-chloro-3-methylphenyl)pentan-2-one) Related Products
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)




